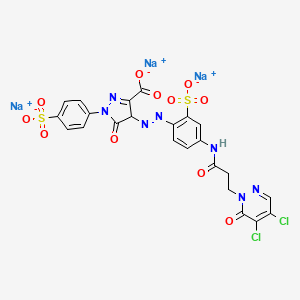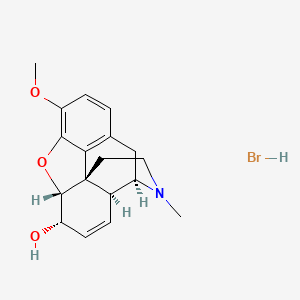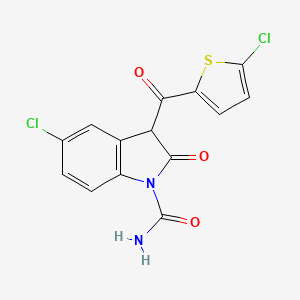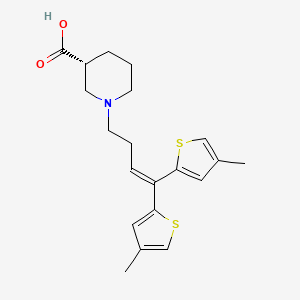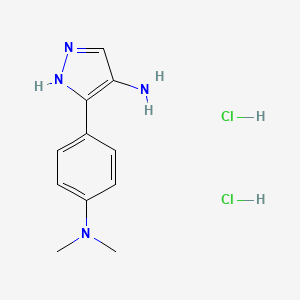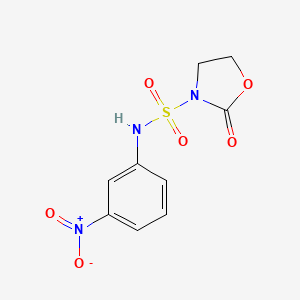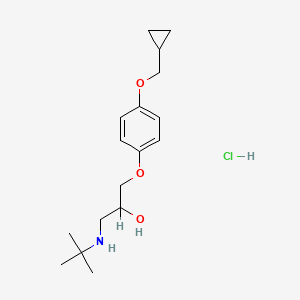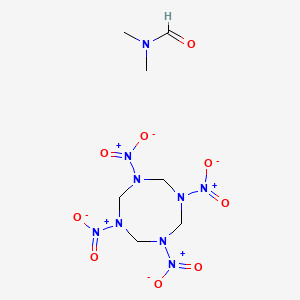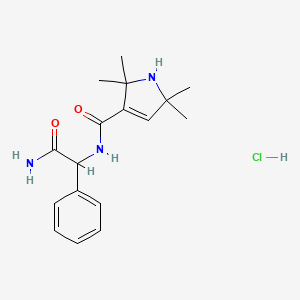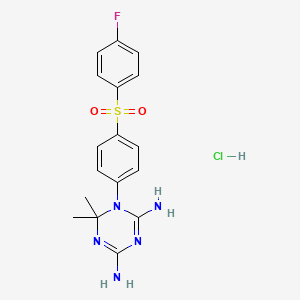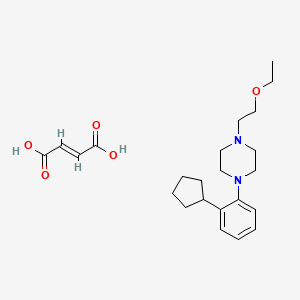
1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a cyclopentylphenyl group and a hydroxybutyl group, forming a maleate salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate typically involves a multi-step process. One common method includes the nucleophilic substitution of a cyclic sulfamidate derived from amino acids to form the piperazine ring . The cyclopentylphenyl group is then introduced through a Friedel-Crafts alkylation reaction, followed by the addition of the hydroxybutyl group via a nucleophilic substitution reaction. The final step involves the formation of the maleate salt by reacting the compound with maleic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxybutyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced derivatives with hydroxy groups, and substituted derivatives with various functional groups attached to the piperazine ring.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Cyclohexylphenyl)-4-(2-hydroxybutyl)piperazine maleate
- 1-(4-Cyclopentylphenyl)-4-(2-hydroxyethyl)piperazine maleate
- 1-(4-Cyclopentylphenyl)-4-(2-hydroxypropyl)piperazine maleate
Uniqueness
1-(4-Cyclopentylphenyl)-4-(2-hydroxybutyl)piperazine maleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentylphenyl group provides steric hindrance, affecting its binding affinity and selectivity for molecular targets. Additionally, the hydroxybutyl group enhances its solubility and reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
113682-08-9 |
|---|---|
Molekularformel |
C23H34N2O5 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-(2-cyclopentylphenyl)-4-(2-ethoxyethyl)piperazine |
InChI |
InChI=1S/C19H30N2O.C4H4O4/c1-2-22-16-15-20-11-13-21(14-12-20)19-10-6-5-9-18(19)17-7-3-4-8-17;5-3(6)1-2-4(7)8/h5-6,9-10,17H,2-4,7-8,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
FJXPNSWWLVLASH-WLHGVMLRSA-N |
Isomerische SMILES |
CCOCCN1CCN(CC1)C2=CC=CC=C2C3CCCC3.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCOCCN1CCN(CC1)C2=CC=CC=C2C3CCCC3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


